5,5-Dimethoxy-3-methylpent-2-enal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
111728-22-4 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
5,5-dimethoxy-3-methylpent-2-enal |
InChI |
InChI=1S/C8H14O3/c1-7(4-5-9)6-8(10-2)11-3/h4-5,8H,6H2,1-3H3 |
InChI Key |
QJGAQZJISATUNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)CC(OC)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5,5 Dimethoxy 3 Methylpent 2 Enal and Analogues
Retrosynthetic Disconnections and Precursor Analysis
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. This process reveals potential synthetic pathways and highlights key bond formations. libretexts.org
Strategic Disconnections for the α,β-Unsaturated Aldehyde Moiety.acs.orgyoutube.com
The α,β-unsaturated aldehyde functionality in 5,5-dimethoxy-3-methylpent-2-enal is a prime target for retrosynthetic disconnection. A common strategy involves a functional group interconversion (FGI) of the double bond. youtube.com This can be envisioned by adding a water molecule across the carbon-carbon double bond, leading to a β-hydroxy aldehyde. youtube.comyoutube.com This disconnection points towards an aldol-type reaction as a potential synthetic route.
Another powerful disconnection strategy for the α,β-unsaturated system is based on the Wittig reaction or its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction. youtube.com This approach breaks the carbon-carbon double bond, leading to an aldehyde and a phosphorus ylide or a phosphonate (B1237965) carbanion. This method is particularly advantageous for controlling the stereochemistry of the newly formed double bond.
| Disconnection Strategy | Key Precursors | Corresponding Forward Reaction |
| Aldol (B89426) Condensation | 3,3-Dimethoxypropanal and Propionaldehyde (B47417) | Aldol addition followed by dehydration |
| Horner-Wadsworth-Emmons | 3,3-Dimethoxypropanal and a phosphonate ylide | Horner-Wadsworth-Emmons olefination |
Table 1. Key Retrosynthetic Disconnections for the α,β-Unsaturated Aldehyde Moiety.
Approaches for the Regioselective Introduction of the Methyl Substituent.nih.govresearchgate.net
The regioselective introduction of the methyl group at the C3 position is a critical step in the synthesis of the target molecule. Several strategies can be employed to achieve this.
One approach involves starting with a precursor that already contains the methyl group in the desired position. For instance, in an aldol-based strategy, propionaldehyde can be used as the enolate precursor, which naturally introduces the methyl group at the α-position to the carbonyl, ultimately becoming the C3-methyl group in the final product.
Alternatively, if a different synthetic route is chosen, the methyl group can be introduced via an alkylation reaction. This would typically involve the formation of an enolate or a related nucleophile at the C3 position of a suitable precursor, followed by reaction with a methyl electrophile, such as methyl iodide. The choice of base and reaction conditions is crucial to ensure regioselectivity and avoid competing reactions.
Conjugate addition reactions to an appropriate α,β-unsaturated precursor can also be a viable method. The use of organocuprates, for example, allows for the 1,4-addition of a methyl group to an enone or enal system, which could then be further elaborated to the target molecule.
Methodologies for the Construction and Protection of the Dimethoxy Acetal (B89532).organic-chemistry.orgresearchgate.net
The dimethoxy acetal group serves as a protected form of an aldehyde. Its stability in neutral to strongly basic conditions makes it an excellent protecting group during reactions involving strong nucleophiles or bases. libretexts.orglibretexts.org
The most common method for the formation of a dimethyl acetal is the reaction of an aldehyde with an excess of methanol (B129727) in the presence of an acid catalyst. organic-chemistry.org To drive the equilibrium towards the acetal, a dehydrating agent or a method to remove water is often employed. organic-chemistry.org Trimethyl orthoformate is a particularly effective reagent as it reacts with the water produced to form methanol and methyl formate, thus removing it from the reaction mixture. organic-chemistry.org Various acid catalysts can be used, ranging from Brønsted acids like hydrochloric acid or p-toluenesulfonic acid to Lewis acids like boron trifluoride. organic-chemistry.org For sensitive substrates, milder catalysts such as cerium(III) trifluoromethanesulfonate (B1224126) or tetrafluoroboric acid adsorbed on silica (B1680970) gel have been developed. researchgate.net
The deprotection of the acetal is typically achieved by acid-catalyzed hydrolysis, often using aqueous acid. organic-chemistry.org
Direct Carbon-Carbon Bond Forming Reactions
The formation of the carbon skeleton of this compound relies on efficient carbon-carbon bond-forming reactions.
Phosphonate-Based Olefination Strategies
Phosphonate-based olefination reactions are powerful tools for the stereoselective synthesis of alkenes.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction for the synthesis of α,β-unsaturated esters and aldehydes. jst.go.jp It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone. nrochemistry.com The phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides, allowing for reactions under milder conditions. nrochemistry.com
A significant advantage of the HWE reaction is its tendency to favor the formation of the thermodynamically more stable (E)-alkene. nrochemistry.com This stereoselectivity is highly valuable in organic synthesis. The reaction proceeds through the formation of an oxaphosphetane intermediate, and the subsequent elimination of a water-soluble phosphate (B84403) byproduct simplifies the purification process. jst.go.jp
In the context of synthesizing this compound, the HWE reaction would involve the condensation of 2,2-dimethoxyacetaldehyde (B46314) with a suitable phosphonate reagent, such as triethyl 2-phosphonopropionate, in the presence of a base. The choice of base and reaction solvent can influence the E/Z selectivity of the resulting α,β-unsaturated ester, which can then be reduced to the target aldehyde. tandfonline.com For instance, using lithium tert-butoxide as the base in hexane (B92381) has been shown to improve E-isomer selectivity in the formation of α-methyl-α,β-unsaturated esters. tandfonline.com
| Reagent | Role |
| 2,2-Dimethoxyacetaldehyde | Aldehyde component |
| Triethyl 2-phosphonopropionate | Phosphonate component, provides the C2-C3-methyl framework |
| Base (e.g., NaH, LiOtBu) | Deprotonates the phosphonate to form the reactive carbanion |
| Solvent (e.g., THF, Hexane) | Reaction medium |
Table 2. Key Reagents in the Horner-Wadsworth-Emmons Synthesis.
Modified Wittig Reagents for Acetal-Containing Aldehydes
The Wittig reaction is a cornerstone in alkene synthesis, providing a reliable method for converting aldehydes and ketones into alkenes. numberanalytics.comwikipedia.org For the synthesis of α,β-unsaturated aldehydes bearing an acetal moiety, such as this compound, the use of modified Wittig reagents is crucial. mcmaster.ca Acetal-protected phosphonium (B103445) salts serve as effective synthons for α,β-unsaturated aldehyde equivalents. mcmaster.ca
A common strategy involves the reaction of an aldehyde with an acetal-protected phosphonium ylide. mcmaster.ca For instance, bromoacetaldehyde (B98955) ethylene (B1197577) acetal can be reacted with triphenylphosphine (B44618) to generate the corresponding phosphonium salt. mcmaster.ca Deprotonation of this salt with a suitable base, such as lithium methoxide, yields the ylide, which can then react with an appropriate aldehyde to form the desired acetal-protected α,β-unsaturated aldehyde. mcmaster.ca The choice of base and reaction conditions is critical to avoid side reactions and ensure high yields. organic-chemistry.org The use of milder bases and specific solvents can influence the stereochemical outcome of the reaction, favoring the formation of either (E) or (Z) isomers. organic-chemistry.org
The reactivity of the ylide and the steric and electronic properties of the aldehyde are significant factors affecting the reaction's success. numberanalytics.com For sterically hindered or electronically deactivated aldehydes, modified Wittig reagents, such as those used in the Horner-Wadsworth-Emmons reaction, may offer better results. wikipedia.org Polymer-supported Wittig reagents have also been developed, which can simplify product purification. rsc.orgresearchgate.net
| Reagent/Method | Description | Advantages | Ref. |
| Acetal-protected phosphonium salts | Phosphonium salts with a protected aldehyde functionality. | Allows for the synthesis of α,β-unsaturated aldehydes. | mcmaster.ca |
| Horner-Wadsworth-Emmons | Uses phosphonate esters instead of phosphonium salts. | Often provides better yields for hindered substrates. | wikipedia.org |
| Polymer-supported Wittig reagents | Wittig reagents attached to a solid support. | Simplifies purification by filtration. | rsc.orgresearchgate.net |
Catalytic Cross-Coupling and Dehydrogenation Approaches
Catalytic methods offer efficient and atom-economical alternatives for the synthesis of α,β-unsaturated aldehydes. These approaches often involve transition metal catalysts that facilitate C-H activation and bond formation.
Ruthenium complexes are effective catalysts for hydrogen transfer reactions, enabling the synthesis of α,β-unsaturated aldehydes from alcohols. acs.orgnih.govacs.org This one-pot strategy avoids the direct use of potentially unstable aldehydes by generating them in situ from the corresponding alcohols. acs.orgnih.gov The process typically involves the ruthenium-catalyzed dehydrogenation of a primary alcohol to form an aldehyde intermediate. nih.gov This intermediate then undergoes a cross-coupling reaction with an enolate, also generated in situ from an alcohol, to yield the α,β-unsaturated aldehyde. acs.orgnih.gov
The use of a silica-grafted amine can act as a phase-switch tag, promoting the selective formation of the cross-dehydrogenative coupling product. acs.orgnih.gov This methodology has been successfully applied to the synthesis of various cinnamaldehyde (B126680) derivatives. acs.orgnih.govacs.org The reaction conditions, including the choice of ruthenium catalyst, base, and solvent, are critical for achieving high yields and selectivity. organic-chemistry.org
Cross-dehydrogenative coupling (CDC) is a powerful strategy for forming C-C bonds directly from two different C-H bonds. nih.gov In the context of synthesizing α,β-unsaturated aldehydes, this approach can involve the coupling of two different primary alcohols. One alcohol is oxidized to an aldehyde in situ, which then acts as the electrophile, while the other alcohol forms an enolate that serves as the nucleophile. acs.orgnih.gov
Iron-catalyzed CDC reactions have emerged as a cost-effective and environmentally benign alternative to noble metal-based systems. nih.govfrontiersin.org These reactions often utilize an iron catalyst in the presence of an oxidant to facilitate the C-H functionalization and subsequent coupling. nih.gov The development of efficient iron-catalyzed systems for the cross-dehydrogenative coupling of alcohols to form α,β-unsaturated aldehydes is an active area of research.
A direct approach to α,β-unsaturated carbonyl compounds is through the dehydrogenation of their saturated counterparts. Iron-catalyzed α,β-dehydrogenation has been developed as a simple, one-step method for this transformation. bohrium.comorganic-chemistry.orgacs.orgnih.gov This method is applicable to a wide range of carbonyl compounds, including aldehydes and ketones. bohrium.comorganic-chemistry.orgacs.org
The reaction typically employs an iron salt, such as FeCl₃, as the catalyst, often in combination with a ligand like 1,10-phenanthroline (B135089) and an oxidant such as TEMPO. organic-chemistry.org The reaction mechanism is believed to involve the iron catalyst acting as both a Lewis acid and a redox catalyst. organic-chemistry.org This methodology has been shown to be effective for both cyclic and acyclic substrates, providing the corresponding α,β-unsaturated compounds in high yields. bohrium.comorganic-chemistry.org The use of an earth-abundant and inexpensive metal like iron makes this method particularly attractive for large-scale synthesis. bohrium.comnih.gov
| Catalytic Method | Catalyst System | Key Features | Ref. |
| Ru-Catalyzed Hydrogen-Transfer | Ruthenium complex, base | One-pot synthesis from alcohols, in situ aldehyde generation. | acs.orgnih.govacs.org |
| Cross-Dehydrogenative Coupling | Iron or other transition metals | Direct C-C bond formation from C-H bonds. | nih.gov |
| Fe-Catalyzed α,β-Dehydrogenation | FeCl₃, 1,10-phenanthroline, TEMPO | Direct dehydrogenation of saturated carbonyls, broad substrate scope. | bohrium.comorganic-chemistry.orgacs.org |
Condensation Reactions
Condensation reactions are fundamental in carbon-carbon bond formation and are widely used to construct the carbon skeleton of α,β-unsaturated aldehydes.
The aldol condensation is a classic method for forming β-hydroxy aldehydes or ketones, which can then be dehydrated to yield α,β-unsaturated carbonyl compounds. ncert.nic.inresearchgate.netsigmaaldrich.com The reaction involves the base- or acid-catalyzed reaction of an enolate with a carbonyl compound. ncert.nic.inresearchgate.net For the synthesis of a compound like this compound, a mixed aldol condensation would be required. This presents challenges in controlling the regioselectivity and preventing self-condensation reactions. nih.gov
The Knoevenagel condensation is a modification of the aldol condensation that reacts an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base catalyst, such as an amine. thermofisher.comwikipedia.orgsigmaaldrich.com This method is particularly useful for synthesizing α,β-unsaturated compounds. thermofisher.com The active methylene compound typically has two electron-withdrawing groups, which increases the acidity of the methylene protons and facilitates enolate formation. thermofisher.comwikipedia.org The reaction often proceeds with subsequent dehydration to directly afford the α,β-unsaturated product. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups is a carboxylic acid, as it can lead to decarboxylation. organic-chemistry.org
In the context of synthesizing acetal-containing α,β-unsaturated aldehydes, the starting aldehyde or the active methylene component could potentially incorporate the acetal functionality. Careful selection of reactants and reaction conditions is necessary to achieve the desired product and avoid side reactions. nih.gov
| Condensation Reaction | Description | Key Features | Ref. |
| Aldol Condensation | Reaction of an enolate with a carbonyl compound. | Forms β-hydroxy carbonyls, which can be dehydrated. | ncert.nic.inresearchgate.netsigmaaldrich.com |
| Knoevenagel Condensation | Reaction of a carbonyl with an active methylene compound. | Uses a weak base, often leads directly to the α,β-unsaturated product. | thermofisher.comwikipedia.orgsigmaaldrich.com |
| Doebner Modification | A variation of the Knoevenagel condensation using pyridine. | Useful for substrates containing a carboxylic acid group, can lead to decarboxylation. | organic-chemistry.org |
Domino Hydroformylation/Aldol Condensation Sequences
A powerful strategy for the one-pot synthesis of substituted α,β-unsaturated aldehydes from simple olefins is the domino hydroformylation/aldol condensation reaction. nih.gov This approach combines multiple catalytic transformations in a single reaction vessel, enhancing atom economy and procedural efficiency by avoiding the isolation of intermediates. researchgate.net
The sequence begins with the hydroformylation of an alkene. This transition metal-catalyzed process, often employing rhodium or cobalt complexes, introduces a formyl group (-CHO) and a hydrogen atom across the double bond. rsc.org For the synthesis of a precursor to this compound, one could envision the hydroformylation of 4,4-dimethoxy-1-butene. The initial hydroformylation would generate an intermediate aldehyde, 5,5-dimethoxypentanal.
This in situ-generated aldehyde can then participate in a subsequent directed aldol condensation with another aldehyde, such as propanal. The condensation, typically promoted by an acid or base co-catalyst, forms a new carbon-carbon bond, leading directly to the α,β-unsaturated aldehyde framework after dehydration. nih.govd-nb.info A rhodium-phosphine/acid-base catalyst system has proven effective for converting various olefins and aldehydes into substituted α,β-unsaturated aldehydes with good to excellent yields. nih.govresearchgate.net This tandem approach represents a highly chemo-, regio-, and stereoselective route to complex aldehydes from readily available starting materials. nih.gov
Olefin Metathesis for Construction of the Unsaturated Chain
Olefin metathesis has emerged as a versatile and powerful tool for the formation of carbon-carbon double bonds in organic synthesis. organic-chemistry.org Specifically, cross-metathesis (CM) offers a direct route to construct the α,β-unsaturated aldehyde core of this compound. This reaction involves the exchange of fragments between two different alkenes, catalyzed by well-defined transition metal complexes, most notably those based on ruthenium, known as Grubbs' catalysts. organic-chemistry.orgsigmaaldrich.com
A plausible synthetic route using this methodology would involve the cross-metathesis of 3,3-dimethoxy-1-propene with crotonaldehyde. The reaction, mediated by a second-generation Grubbs catalyst, would join the two olefinic partners to form the desired C5-alkenal backbone, releasing ethene as a volatile byproduct which helps to drive the reaction to completion.
Modern Grubbs catalysts exhibit remarkable functional group tolerance, allowing for reactions on substrates bearing various functionalities, including esters and allylic alcohols. acs.orgnih.gov Research has demonstrated the successful synthesis of γ-keto-α,β-unsaturated esters via a cross-metathesis/oxidation sequence, highlighting the robustness of this method for building complex carbonyl compounds. acs.orgnih.gov The use of non-coordinating solvents like dichloromethane (B109758) or toluene (B28343) is common practice for these reactions to ensure catalyst stability and efficiency. sigmaaldrich.com
Table 1: Selected Grubbs' Catalysts for Olefin Cross-Metathesis
| Catalyst Name | Generation | Key Features |
|---|---|---|
| Grubbs Catalyst® 1st Gen | First | High reactivity for ring-closing metathesis. |
| Grubbs Catalyst® 2nd Gen | Second | More stable, higher activity, broader functional group tolerance. organic-chemistry.org |
Asymmetric Carbon-Carbon Bond Formation
The creation of stereogenic centers with high fidelity is a cornerstone of modern organic synthesis. For molecules like this compound and its analogues, asymmetric catalysis provides pathways to enantiomerically enriched products.
The methyl group at the C3 position (the β-position) of this compound could be introduced using an enantioselective β-alkylation strategy. This transformation can be achieved on an unmethylated precursor, such as 5,5-dimethoxypent-2-enal, through a dual catalytic system. This approach merges two distinct catalytic cycles, such as aminocatalysis and transition-metal catalysis, to achieve a reaction that is not possible with either catalyst alone.
In this context, an aminocatalyst, typically a chiral secondary amine, reacts with the α,β-unsaturated aldehyde to form a transient chiral enamine. acs.org This enamine activation allows for a subsequent alkylation step. While direct alkylation with simple alkyl halides can be challenging, related conjugate addition reactions are well-established. Mechanistic studies have shown that the transiently formed enamines can be directly excited by light to trigger reactions with organic halides, all while the ground-state chiral enamine provides effective stereochemical control. acs.org This photo-organocatalytic approach enables the enantioselective alkylation of aldehydes and enals without the need for an external photoredox catalyst. acs.org
The synthesis of analogues bearing a quaternary carbon center at the α-position can be accomplished through the asymmetric α-allylation of α-branched aldehydes. This sophisticated transformation is effectively realized using a dual catalysis system combining palladium catalysis and enamine catalysis. nih.govacs.org This methodology provides a direct and efficient route to enantioenriched allylated aldehydes, which are versatile synthetic intermediates. organic-chemistry.org
The reaction mechanism involves the activation of the α-branched aldehyde by a chiral amine to form a nucleophilic enamine. Concurrently, a palladium complex activates an allylic alcohol to generate an electrophilic π-allyl-palladium species. nih.gov The subsequent reaction between these two activated intermediates forges the new carbon-carbon bond. A multicomponent catalyst system, often comprising an achiral palladium source (e.g., Pd(PPh₃)₄), a simple chiral amine, and a phosphoric acid co-catalyst, has been shown to be highly active and enantioselective. acs.orgorganic-chemistry.org This approach tolerates a wide variety of aliphatic and aromatic aldehydes as well as different allylic alcohols, consistently providing products with high enantioselectivity. nih.govorganic-chemistry.org The development of stereodivergent dual-catalytic systems, using chiral iridium and amine catalysts, has even made it possible to access any of the four possible stereoisomers of a product from the same set of starting materials. nih.gov
Table 2: Catalyst System for Asymmetric α-Allylation of a Branched Aldehyde
| Component | Example | Role |
|---|---|---|
| Palladium Source | Pd(PPh₃)₄ | Activates the allylic alcohol. acs.org |
| Chiral Amine | (R,R)-Cyclohexanediamine derivative | Forms the chiral enamine with the aldehyde. organic-chemistry.org |
Transformation of Precursor Molecules
The synthesis of complex molecules often requires the temporary masking of reactive functional groups to prevent undesired side reactions. The acetal group in this compound is a prime example of a protecting group.
The dimethyl acetal functionality in the target molecule serves as a protecting group for a carbonyl group. In a multi-step synthesis, it is often necessary to introduce such a group to protect a reactive aldehyde while other chemical transformations are performed elsewhere in the molecule. libretexts.orgchemistrysteps.com Acetals are stable in neutral to strongly basic conditions and are unreactive towards nucleophiles and hydride reagents, making them excellent choices for protecting aldehydes and ketones. libretexts.org
Protection (Acetalization): The formation of a dimethyl acetal is typically achieved by reacting the aldehyde precursor with methanol in the presence of an acid catalyst. acs.org To drive the equilibrium towards the acetal, water, which is formed during the reaction, must be removed. This can be done physically with a Dean-Stark apparatus or chemically by using a dehydrating agent like a trialkyl orthoformate (e.g., trimethyl orthoformate). organic-chemistry.orgtotal-synthesis.com Various acid catalysts can be employed, from traditional mineral acids like HCl to milder Lewis acids, allowing for chemoselective protection of aldehydes in the presence of less reactive ketones. acs.org
Deprotection (Hydrolysis): The removal of the acetal group to regenerate the aldehyde is most commonly accomplished by hydrolysis with aqueous acid. total-synthesis.com However, for substrates sensitive to strong acid, numerous milder methods have been developed. These include using catalytic amounts of reagents like bismuth nitrate (B79036) pentahydrate, which can chemoselectively deprotect acetals from conjugated aldehydes, or erbium(III) triflate in wet nitromethane (B149229) for a very gentle cleavage. organic-chemistry.orgorganic-chemistry.org Neutral deprotection methods are also available, using reagents such as iodine in wet solvent or TMSN(SO₂F)₂ under anhydrous conditions for highly sensitive substrates. organic-chemistry.orglookchem.com
Table 3: Selected Reagents for Acetal Protection and Deprotection
| Transformation | Reagent/Catalyst | Conditions |
|---|---|---|
| Protection | Methanol, HCl (cat.) | Ambient temperature; compatible with acid-stable groups. acs.org |
| Methanol, Trimethyl orthoformate, TfOH (cat.) | Anhydrous conditions, removes water chemically. organic-chemistry.org | |
| Methanol, Pd catalyst | Mild conditions, low catalyst loading. organic-chemistry.org | |
| Deprotection | Aqueous Acid (e.g., aq. HCl) | Standard method for acid-stable molecules. total-synthesis.com |
| Bismuth Nitrate Pentahydrate | Room temperature, dichloromethane; selective for some acetals. organic-chemistry.org | |
| Er(OTf)₃ | Room temperature, wet nitromethane; very mild. organic-chemistry.org | |
| Iodine (cat.) | Neutral conditions, tolerates many functional groups. organic-chemistry.org |
Functional Group Interconversions on the Pentane (B18724) Skeleton
Functional group interconversions (FGIs) are a cornerstone of organic synthesis, enabling the transformation of one functional group into another. solubilityofthings.com This is particularly relevant in the synthesis of this compound, where the aldehyde and acetal moieties are key features.
The synthesis often begins with a simpler pentane derivative, which is then elaborated through a series of FGIs. For instance, a primary alcohol on the pentane skeleton can be oxidized to form the target aldehyde. solubilityofthings.com This transformation can be achieved using a variety of reagents, with the choice often depending on the presence of other sensitive functional groups in the molecule. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are frequently employed to selectively convert primary alcohols to aldehydes without over-oxidation to carboxylic acids. solubilityofthings.com
Another critical FGI in the synthesis of this compound is the formation of the acetal group. Acetals serve as protecting groups for carbonyls, preventing them from undergoing unwanted reactions during subsequent synthetic steps. The acetal in the target molecule is formed from a corresponding carbonyl precursor, typically a ketone, by reaction with methanol in the presence of an acid catalyst. orgosolver.com This reaction is reversible and the conditions must be carefully controlled to favor acetal formation.
The strategic application of FGIs allows for a convergent and efficient synthesis. By carefully planning the sequence of these transformations, chemists can avoid protecting group manipulations and reduce the number of synthetic steps, leading to a more streamlined and cost-effective process.
Hydroformylation of Dienes to Branched Unsaturated Aldehydes
Hydroformylation, also known as the oxo process, is a powerful industrial method for the synthesis of aldehydes. rsc.org It involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene. rsc.org This reaction is typically catalyzed by transition metal complexes, most commonly of cobalt or rhodium. ethz.ch
In the context of synthesizing branched unsaturated aldehydes like this compound, the hydroformylation of a corresponding diene precursor is a highly attractive strategy. For example, a suitably substituted 1,4-diene could be selectively hydroformylated at one of the double bonds to introduce the aldehyde functionality at the desired position.
A key challenge in hydroformylation is controlling the regioselectivity, that is, whether the formyl group adds to the terminal or internal carbon of the double bond. ethz.ch The formation of linear versus branched aldehydes is highly dependent on the catalyst system and reaction conditions. ethz.ch While traditional cobalt catalysts often produce a mixture of isomers, modern rhodium-based catalysts, particularly those with bulky phosphine (B1218219) ligands, can exhibit high selectivity for the formation of either linear or branched products. nih.govst-andrews.ac.uk
For the synthesis of this compound, a catalyst system that favors the formation of the branched aldehyde would be required. The choice of ligands on the rhodium center is crucial in directing the regioselectivity. nih.govst-andrews.ac.uk By fine-tuning the steric and electronic properties of the ligands, it is possible to create a catalyst that selectively produces the desired branched aldehyde isomer in high yield. nih.govst-andrews.ac.uk
Catalytic Systems in the Synthesis of this compound
The development of efficient catalytic systems is a major focus of modern organic synthesis. Catalysts accelerate chemical reactions without being consumed in the process, enabling the development of more sustainable and environmentally friendly synthetic methods. The synthesis of this compound can benefit from a variety of catalytic approaches.
Transition Metal Catalysis (e.g., Palladium, Copper, Rhodium, Manganese)
Transition metals play a pivotal role in a vast array of organic transformations due to their ability to activate substrates and facilitate the formation of new chemical bonds. numberanalytics.com
Rhodium: As discussed in the context of hydroformylation, rhodium catalysts are preeminent in the synthesis of aldehydes from alkenes. nih.govst-andrews.ac.uknumberanalytics.com Rhodium-catalyzed hydroformylation of a suitable diene precursor would be a direct and efficient route to the carbon skeleton of this compound. rsc.org Furthermore, rhodium catalysts can be employed in C-H activation reactions, offering novel strategies for the functionalization of the pentane backbone. rsc.org
Palladium: Palladium catalysts are exceptionally versatile and are widely used in cross-coupling reactions, which form new carbon-carbon bonds. numberanalytics.com For instance, a palladium-catalyzed Heck reaction could be envisioned to construct the unsaturated backbone of the target molecule. Palladium catalysis is also instrumental in the reductive carbonylation of aryl halides to produce aryl aldehydes, a process that could be adapted for the synthesis of analogues. nih.gov
Copper: Copper catalysts are often used in oxidation reactions and have found application in the aerobic oxidation of alcohols to aldehydes. organic-chemistry.org This could be a key step in converting a hydroxyl-containing precursor into the final aldehyde product. Copper can also be used in conjunction with other metals in dual catalytic systems. acs.org
Manganese: Manganese-based catalysts are gaining attention as more sustainable alternatives to precious metal catalysts. They have shown promise in a variety of transformations, including C-H functionalization and oxidation reactions, which could be relevant for the synthesis of this compound and its analogues.
The table below summarizes the application of various transition metal catalysts in aldehyde synthesis.
| Transition Metal | Catalytic Application in Aldehyde Synthesis | Reference(s) |
| Rhodium | Hydroformylation of alkenes, C-H amidation | numberanalytics.com, rsc.org |
| Palladium | Reductive carbonylation of aryl halides, Cross-coupling reactions | nih.gov, numberanalytics.com |
| Copper | Aerobic oxidation of alcohols | organic-chemistry.org |
| Manganese | C-H functionalization, Oxidation reactions | chemscene.com |
Organocatalytic Methodologies
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. numberanalytics.comorganic-chemistry.org These catalysts often mimic the function of enzymes and can promote reactions with high levels of stereoselectivity. acs.org
For the synthesis of this compound, organocatalysis could be employed in several key steps. For example, an organocatalytic aldol reaction could be used to construct the carbon skeleton, forming the β-hydroxy aldehyde precursor to the final unsaturated aldehyde. ncert.nic.in Chiral organocatalysts, such as proline derivatives, can be used to control the stereochemistry of the newly formed chiral center. numberanalytics.com
Furthermore, organocatalytic methods have been developed for the α-functionalization of aldehydes, allowing for the introduction of various substituents at the position adjacent to the carbonyl group. acs.orgnih.gov This could be a valuable tool for the synthesis of a diverse range of analogues of this compound.
The table below highlights some organocatalytic approaches relevant to aldehyde synthesis.
| Organocatalytic Reaction | Catalyst Type | Application | Reference(s) |
| Aldol Reaction | Proline and its derivatives | Formation of β-hydroxy aldehydes | numberanalytics.com |
| α-Functionalization | Chiral imidazolidinone | Introduction of functional groups at the α-position | acs.org |
| Acetalization | Thioxanthenone (photocatalyst) | Protection of aldehydes as acetals | rsc.org |
Acid/Base Catalysis in Acetalization and Condensation Pathways
Acid and base catalysis are fundamental concepts in organic chemistry and play a crucial role in many synthetic transformations, including those relevant to the synthesis of this compound. orgosolver.com
Acetalization: The formation of the dimethoxy acetal in the target molecule is a classic example of an acid-catalyzed reaction. orgosolver.com The reaction of the corresponding carbonyl compound with two equivalents of methanol proceeds in the presence of a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid. youtube.com The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. orgosolver.com
Condensation: The formation of the α,β-unsaturated aldehyde moiety likely proceeds through a condensation reaction, which can be catalyzed by either acid or base. ncert.nic.inmasterorganicchemistry.com In a base-catalyzed aldol condensation, a base removes a proton from the α-carbon of an aldehyde or ketone to form an enolate, which then acts as a nucleophile. ncert.nic.in In an acid-catalyzed pathway, the acid promotes the formation of an enol, which is the key nucleophilic species. masterorganicchemistry.com The subsequent dehydration of the aldol addition product to form the conjugated double bond is often facilitated by heat.
The choice between acid and base catalysis for the condensation step depends on the specific substrate and desired outcome. Both pathways offer a powerful means of forming the carbon-carbon bond and the α,β-unsaturated system characteristic of this compound.
Advanced Spectroscopic and Structural Characterization of 5,5 Dimethoxy 3 Methylpent 2 Enal
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Detailed ¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants
A ¹H NMR spectrum of 5,5-Dimethoxy-3-methylpent-2-enal would be expected to show distinct signals corresponding to each unique proton in the molecule. The aldehyde proton (-CHO) would likely appear as a doublet in the downfield region, typically between δ 9.0 and 10.0 ppm, due to coupling with the adjacent vinylic proton. The vinylic proton at the C2 position would be expected to resonate between δ 5.8 and 6.5 ppm, also as a doublet. The protons of the two methoxy (B1213986) groups (-OCH₃) would likely appear as a sharp singlet around δ 3.3 ppm. The methyl group attached to the C3 carbon would likely be a singlet or a small doublet around δ 2.0 ppm. The methylene (B1212753) protons at C4 would likely present as a triplet, and the methine proton at C5 would be a triplet, with coupling constants reflecting their adjacency.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| H1 (Aldehyde) | 9.0 - 10.0 | Doublet (d) |
| H2 (Vinylic) | 5.8 - 6.5 | Doublet (d) |
| CH₃ (at C3) | ~2.0 | Singlet (s) or Doublet (d) |
| H4 (Methylene) | ~2.4 | Triplet (t) |
| H5 (Methine) | ~4.5 | Triplet (t) |
Comprehensive ¹³C NMR Spectral Analysis: Chemical Shifts and Multiplicities
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically in the range of δ 190-200 ppm. The olefinic carbons (C2 and C3) would likely appear between δ 120 and 160 ppm. The carbon of the acetal (B89532) group (C5) would be expected around δ 100-110 ppm. The carbons of the two equivalent methoxy groups would produce a single signal around δ 50-60 ppm. The methyl carbon at C3 and the methylene carbon at C4 would have characteristic shifts in the aliphatic region.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (Carbonyl) | 190 - 200 |
| C2 (Olefinic) | 120 - 140 |
| C3 (Olefinic) | 150 - 160 |
| C4 (Methylene) | 30 - 40 |
| C5 (Acetal) | 100 - 110 |
| CH₃ (at C3) | 15 - 25 |
Multi-dimensional NMR for Structural Connectivity and Stereochemical Assignment (e.g., COSY, HSQC, HMBC, NOESY)
To confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy) would show correlations between coupled protons, for instance, between the aldehyde proton (H1) and the vinylic proton (H2), and between the H4 and H5 protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the aldehyde proton (H1) to C2 and C3, and from the methoxy protons to C5.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry (E/Z configuration) of the double bond.
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups
The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretch of the conjugated aldehyde would be expected around 1685-1705 cm⁻¹. The C=C stretching vibration of the α,β-unsaturated system would likely appear around 1620-1640 cm⁻¹. The C-H stretch of the aldehyde group would produce a characteristic pair of weak bands around 2720 and 2820 cm⁻¹. The C-O stretching vibrations of the dimethoxy acetal group would be visible as strong bands in the 1050-1150 cm⁻¹ region.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C=O (Conjugated Aldehyde) | 1685 - 1705 |
| C=C (Alkene) | 1620 - 1640 |
| C-H (Aldehyde) | 2720 and 2820 |
| C-O (Acetal) | 1050 - 1150 |
Mass Spectrometry: Fragmentation Pathways and Molecular Formula Confirmation
Mass spectrometry would be used to determine the molecular weight and confirm the molecular formula of the compound. For this compound (C₈H₁₄O₃), the molecular ion peak [M]⁺ would be expected at m/z 158.10. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement to confirm the elemental composition.
The fragmentation pattern in the mass spectrum would be indicative of the structure. Common fragmentation pathways would likely include the loss of a methoxy group (-OCH₃) to give a fragment at m/z 127, and the loss of the entire dimethoxyethyl group. Alpha-cleavage adjacent to the carbonyl group could also lead to characteristic fragments.
Chemical Reactivity and Transformation Pathways of 5,5 Dimethoxy 3 Methylpent 2 Enal
Reactivity of the α,β-Unsaturated Aldehyde Moiety
The conjugated system in α,β-unsaturated aldehydes, such as 5,5-dimethoxy-3-methylpent-2-enal, results in two primary sites of electrophilicity: the carbonyl carbon (C1) and the β-carbon (C3). This dual reactivity allows for two main types of nucleophilic addition reactions: direct (1,2-) addition to the carbonyl group and conjugate (1,4-) addition to the carbon-carbon double bond. pressbooks.pub The specific pathway taken depends on several factors, including the nature of the nucleophile and the reaction conditions. fiveable.me
Direct nucleophilic addition, or 1,2-addition, occurs when a nucleophile attacks the electrophilic carbonyl carbon. pressbooks.pubrsc.org This type of reaction is generally favored by strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds. The reaction proceeds through a tetrahedral intermediate, which upon protonation yields an allylic alcohol.
For this compound, this would involve the formation of a new bond at the C1 position, converting the aldehyde into a secondary alcohol. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by the protonation of the resulting alkoxide.
Conjugate addition, also known as 1,4-addition or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. libretexts.org In this process, a nucleophile adds to the β-carbon of the carbon-carbon double bond. fiveable.melibretexts.org The electron-withdrawing effect of the carbonyl group extends to the β-carbon, making it electrophilic. libretexts.org This reaction pathway is typically favored by "soft" nucleophiles and weaker nucleophiles. pressbooks.pub The initial product of conjugate addition is a resonance-stabilized enolate ion, which is then protonated at the α-carbon to give the final saturated carbonyl compound. libretexts.org
Organocuprates, such as lithium dialkylcuprates (R₂CuLi), are classic examples of soft nucleophiles that preferentially undergo 1,4-addition with α,β-unsaturated aldehydes and ketones. pressbooks.pub When this compound reacts with an organocuprate, the nucleophilic alkyl group adds to the β-carbon (C3), leading to the formation of a new carbon-carbon bond. The resulting enolate intermediate is then protonated to yield a saturated aldehyde.
Enolates, which are also considered soft nucleophiles, can participate in Michael additions. pressbooks.pub The addition of an enolate to an α,β-unsaturated aldehyde is a key step in the Robinson annulation, a powerful ring-forming reaction in organic synthesis. fiveable.me
Table 1: Examples of Soft Nucleophile Additions
| Nucleophile | Reagent Example | Expected Product with this compound |
|---|---|---|
| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | 5,5-Dimethoxy-3,3-dimethylpentanal |
| Enolate | Sodium salt of diethyl malonate | Diethyl 2-(2,2-dimethoxy-4-methyl-1-formylethyl)malonate |
Heteroatom nucleophiles such as amines, alcohols, and thiols can also undergo conjugate addition to α,β-unsaturated aldehydes. pressbooks.publibretexts.org These reactions are often reversible and proceed under thermodynamic control, favoring the more stable 1,4-adduct. libretexts.org
Amines: Primary and secondary amines readily add to the β-carbon to form β-amino aldehydes. libretexts.org
Alcohols: The addition of alcohols, often catalyzed by acid or base, yields β-alkoxy aldehydes.
Thiols: Thiols are particularly effective nucleophiles for conjugate addition, leading to the formation of β-thioether aldehydes.
Table 2: Examples of Heteroatom Nucleophile Additions
| Nucleophile | Reagent Example | Expected Product with this compound |
|---|---|---|
| Amine | Diethylamine ((CH₃CH₂)₂NH) | 3-(Diethylamino)-5,5-dimethoxy-3-methylpentanal |
| Alcohol | Methanol (B129727) (CH₃OH) | 3,5,5-Trimethoxy-3-methylpentanal |
| Thiol | Ethanethiol (CH₃CH₂SH) | 3-(Ethylthio)-5,5-dimethoxy-3-methylpentanal |
The carbon-carbon double bond in this compound can act as a dienophile in Diels-Alder reactions. wikipedia.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the aldehyde group in this compound. organic-chemistry.orgyoutube.com
When this compound participates as a dienophile, it reacts with a conjugated diene to form a substituted cyclohexene (B86901) derivative. The regioselectivity and stereoselectivity of the reaction are governed by the electronic and steric properties of both the diene and the dienophile. youtube.com
The α,β-unsaturated aldehyde moiety in this compound can undergo various oxidation and reduction reactions.
Reduction: The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the aldehyde and the carbon-carbon double bond. Catalytic hydrogenation can also be employed to reduce the double bond, the aldehyde, or both, depending on the catalyst and reaction conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). The carbon-carbon double bond is also susceptible to oxidation, which can lead to cleavage of the bond under harsh conditions. α,β-Unsaturated aldehydes are known to be highly reactive and can induce oxidative stress in biological systems. nih.gov
Conjugate (1,4-) Addition Reactions to the Carbon-Carbon Double Bond[27],
Reactivity of the Dimethoxy Acetal (B89532) Functional Group
The dimethoxy acetal at the C5 position serves as a protected form of an aldehyde. Its reactivity is primarily characterized by its stability under basic and neutral conditions and its susceptibility to cleavage under acidic conditions.
The dimethoxy acetal group is readily hydrolyzed under acidic conditions to regenerate the parent aldehyde. This deprotection is a classic example of an equilibrium-driven reaction where the presence of water shifts the equilibrium towards the aldehyde. The reaction is catalyzed by various Brønsted or Lewis acids. organic-chemistry.org The mechanism involves protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton yields the hemiacetal, which is in equilibrium with the aldehyde and methanol. The use of excess water or the removal of methanol drives the reaction to completion, affording the corresponding dialdehyde.
Common acidic conditions for acetal deprotection include aqueous solutions of strong acids like HCl or H₂SO₄, or weaker acids like acetic acid. organic-chemistry.org Furthermore, various milder and more selective methods have been developed to effect this transformation in the presence of other acid-sensitive functional groups. For instance, cerium(III) triflate in wet nitromethane (B149229) has been shown to be effective for the chemoselective cleavage of acetals under nearly neutral pH. organic-chemistry.org Another mild method involves the use of iodine in wet acetone. organic-chemistry.org The choice of catalyst and reaction conditions is crucial for achieving selective deprotection without affecting other functionalities within the molecule.
Transacetalization is a process where an existing acetal is converted into a different acetal by reacting it with another alcohol, typically in the presence of an acid catalyst. This reaction is also an equilibrium process. For this compound, transacetalization can be employed to introduce different protecting groups or to create cyclic acetals by reacting it with diols like ethylene (B1197577) glycol or propylene (B89431) glycol. organic-chemistry.org The formation of a cyclic acetal, such as a 1,3-dioxolane (B20135) or 1,3-dioxane, is often favored thermodynamically due to the increase in entropy from the release of two molecules of methanol for every one molecule of diol consumed. These cyclic acetals can offer different stability profiles and may be preferred in certain synthetic sequences. The use of trimethyl orthoformate can serve as both a reagent and a water scavenger to drive the equilibrium towards the new acetal. organic-chemistry.org
A key advantage of the dimethoxy acetal is its stability towards a wide range of reagents, particularly nucleophiles and bases. organic-chemistry.org This stability allows for the selective manipulation of other parts of the this compound molecule. For example, the α,β-unsaturated aldehyde functionality can undergo various transformations, such as nucleophilic additions, while the acetal remains intact. This orthogonality is fundamental to its utility as a synthetic intermediate. For instance, reactions involving organometallic reagents (under non-acidic conditions), enolates, and other carbon nucleophiles at the conjugated system can be performed without affecting the acetal. pressbooks.pub Furthermore, the acetal is stable to most oxidizing and reducing agents that are not strongly acidic. This allows for selective oxidation or reduction of other functional groups in a complex molecule containing a dimethoxy acetal moiety. The ability to selectively deprotect the resulting aldehyde under mild conditions further enhances the synthetic utility of this protecting group. oup.com
Regiochemical and Stereochemical Control in Reactions of this compound
The conjugated system of the α,β-unsaturated aldehyde in this compound presents two electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). This duality leads to two possible modes of nucleophilic attack: 1,2-addition (direct addition) to the carbonyl group and 1,4-addition (conjugate addition or Michael addition) to the β-carbon. fiveable.melibretexts.org
The regioselectivity of the nucleophilic attack is influenced by several factors, including the nature of the nucleophile (hard vs. soft) and the reaction conditions (kinetic vs. thermodynamic control). fiveable.me Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition, leading to the formation of allylic alcohols. masterorganicchemistry.com In contrast, soft nucleophiles, such as organocuprates (Gilman reagents), enamines, and thiols, preferentially undergo 1,4-addition to the β-carbon. pressbooks.pubmasterorganicchemistry.com This generates a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon to yield a saturated aldehyde. libretexts.org
The stereochemical outcome of reactions at the α,β-unsaturated system is also a critical consideration. The introduction of a new stereocenter at the β-carbon during a conjugate addition reaction necessitates control over the enantioselectivity or diastereoselectivity. Asymmetric organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol in the conjugate addition of nucleophiles to α,β-unsaturated aldehydes. pnas.orgmdpi.com Chiral secondary amines, for example, can activate the enal by forming a chiral iminium ion, which then directs the stereoselective attack of the nucleophile. mdpi.com Similarly, chiral N-heterocyclic carbenes can be used to generate chiral enolate equivalents from α,β-unsaturated aldehydes for enantioselective reactions. pnas.org
The Role of the Methyl Substituent in Modulating Reactivity
The methyl group at the C3 position of this compound plays a significant role in modulating the reactivity of the α,β-unsaturated system. Its influence can be attributed to both steric and electronic effects.
From an electronic standpoint, the methyl group is weakly electron-donating. This property can slightly decrease the electrophilicity of the β-carbon by pushing electron density into the conjugated system. This deactivation might make conjugate additions slightly less favorable compared to an unsubstituted enal.
Sterically, the methyl group hinders the approach of nucleophiles to the β-carbon. This steric hindrance can influence the regioselectivity of nucleophilic attack. For bulky nucleophiles, the steric clash with the C3-methyl group might disfavor 1,4-addition, potentially increasing the proportion of the 1,2-addition product. In the context of stereochemistry, the methyl group can play a crucial role in diastereoselective reactions by influencing the facial selectivity of the incoming nucleophile. The preferred trajectory of the nucleophile will be the one that minimizes steric interactions with the existing methyl group, leading to the preferential formation of one diastereomer over the other. In asymmetric catalysis, the interaction between the catalyst and the methyl group can be a key factor in achieving high levels of stereocontrol.
No Specific Research Found for this compound
Following a comprehensive search for scientific literature, no specific computational chemistry or mechanistic studies detailing the properties of This compound could be located. While research into the computational analysis of structurally similar compounds exists, the data required to generate a thorough and scientifically accurate article as outlined is not available for the specified molecule.
Computational chemistry is a powerful tool for understanding molecular structure and reactivity. Techniques such as Density Functional Theory (DFT) are frequently employed to optimize molecular geometry, analyze electronic structure, and explore the energetic landscapes of different conformations. mdpi.commdpi.com These methods allow researchers to predict the most stable arrangements of atoms in a molecule and to understand the distribution of electrons, which is crucial for predicting reactivity.
Furthermore, computational studies are instrumental in elucidating reaction mechanisms. By mapping potential energy surfaces, scientists can identify transition states, which are the high-energy intermediates between reactants and products, and calculate the energy barriers for chemical transformations. researchgate.net This provides fundamental insights into how reactions proceed. The prediction of spectroscopic parameters, such as NMR chemical shifts, is another valuable application of these computational methods, aiding in the characterization of synthesized molecules. csu.edu.au
Although these methodologies are well-established and have been applied to a wide range of organic molecules, including aldehydes, enals, and compounds with methoxy groups, our search did not yield any published research that specifically applies these techniques to this compound. The available literature focuses on other related structures, and the findings from those studies cannot be directly extrapolated to the target compound with the required scientific rigor.
Therefore, the creation of a detailed article on the computational chemistry and mechanistic studies of this compound, complete with data tables and specific research findings, is not possible at this time due to the absence of primary research on this particular chemical entity.
Computational Chemistry and Mechanistic Studies
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than that of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of intermolecular contacts emerges.
For a molecule like 5,5-Dimethoxy-3-methylpent-2-enal, which contains hydrogen bond acceptors (the oxygen atoms of the methoxy (B1213986) and carbonyl groups) and numerous hydrogen bond donors (the hydrogen atoms on the methyl and methylene (B1212753) groups), a Hirshfeld surface analysis would be particularly revealing. In the absence of a crystal structure for the title compound, we can infer the nature of its intermolecular interactions by examining studies on related methoxy-substituted and unsaturated carbonyl compounds.
The dnorm map is particularly insightful, with red regions indicating contacts shorter than the van der Waals radii, white regions representing contacts of van der Waals separation, and blue regions showing contacts longer than the van der Waals radii. In a hypothetical crystal structure of this compound, it is anticipated that the most significant intermolecular contacts would involve the oxygen and hydrogen atoms.
Studies on other methoxy-containing organic compounds consistently show the importance of C-H···O interactions in the crystal packing. For instance, in the crystal structure of a methoxy-substituted diazene (B1210634) derivative, short C—H⋯O contacts are identified as significant contributors to the molecular packing, visualized as bright-red spots on the dnorm surface. nih.gov Similarly, research on a compound with a methoxycarbonyl group highlights that O⋯H/H⋯O contacts account for a substantial portion (41.1%) of the total Hirshfeld surface. nih.gov
The two-dimensional fingerprint plot, derived from the Hirshfeld surface, quantifies the contribution of different types of intermolecular contacts. For this compound, it is expected that H···H interactions would be the most abundant, a common feature in organic molecules. Following this, C-H···O/O-H···C contacts would likely be the next most significant, underscoring the role of weak hydrogen bonds in the crystal assembly. For example, in a study of a methoxy-substituted triazole derivative, H⋯H interactions accounted for 48.7% of the surface, while H⋯C/C⋯H and H⋯O/O⋯H interactions also made notable contributions. researchgate.net
Based on these analogous studies, a projected breakdown of intermolecular contacts for this compound is presented in the table below.
| Interaction Type | Anticipated Contribution (%) | Description |
|---|---|---|
| H···H | ~40-50% | Represents the most frequent type of contact, typical for organic molecules rich in hydrogen atoms. |
| C-H···O / O-H···C | ~20-30% | Highlights the presence of weak hydrogen bonds between the hydrogen atoms and the oxygen atoms of the methoxy and carbonyl groups. |
| C···C | ~5-10% | Indicates potential π-π stacking interactions if the molecule adopts a planar conformation in the crystal lattice. |
| Other | ~10-20% | Includes less frequent interactions such as O···O and C···O contacts. |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule, providing valuable insights into its reactivity. The MEP map is plotted onto the electron density surface of the molecule, with different colors representing varying electrostatic potentials. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral and intermediate potential, respectively.
For this compound, an MEP map would clearly delineate the reactive sites. The conjugated system of the α,β-unsaturated aldehyde functionality, along with the electron-donating methoxy groups, creates a distinct electronic landscape.
The most negative potential (red region) is expected to be localized around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs of electrons. This makes the carbonyl oxygen the primary site for electrophilic attack. The oxygen atoms of the two methoxy groups would also exhibit negative potential, though likely to a lesser extent than the carbonyl oxygen.
Conversely, the most positive potential (blue region) would be concentrated around the hydrogen atoms, particularly the aldehydic hydrogen and the hydrogens of the methyl group at the C3 position. The C=C double bond in the enal system introduces further nuances. The β-carbon (C4) is expected to be more electron-deficient than the α-carbon (C2) due to the electron-withdrawing effect of the carbonyl group, making it a potential site for nucleophilic attack (a 1,4-conjugate addition). The carbonyl carbon (C1) itself is also an electrophilic center and a site for direct nucleophilic attack (a 1,2-addition).
Computational studies on analogous α,β-unsaturated carbonyls confirm these general principles. The MEP analysis of such compounds consistently shows a region of high negative potential around the carbonyl oxygen and positive potential around the aldehydic proton and other hydrogen atoms. The relative reactivity of the C1 and C4 positions towards nucleophiles is a subject of interest in the study of such systems.
The table below summarizes the predicted electrostatic potential regions and their implications for the reactivity of this compound.
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Carbonyl Oxygen | Highly Negative (Red) | Primary site for electrophilic attack and hydrogen bond acceptance. |
| Methoxy Oxygens | Negative (Red/Yellow) | Secondary sites for electrophilic attack and hydrogen bond acceptance. |
| Aldehydic Hydrogen | Positive (Blue) | Potential site for nucleophilic interaction and hydrogen bond donation. |
| Carbonyl Carbon (C1) | Slightly Positive (Light Blue/Green) | Site for direct nucleophilic attack (1,2-addition). |
| β-Carbon (C4) | Slightly Positive (Light Blue/Green) | Site for conjugate nucleophilic attack (1,4-addition). |
Applications in Advanced Organic Synthesis and Chemical Biology
A Strategic Building Block in the Total Synthesis of Natural Products
The efficient construction of complex natural products remains a significant challenge in organic chemistry. The strategic use of versatile building blocks that can introduce multiple functionalities and stereocenters in a controlled manner is paramount. 5,5-Dimethoxy-3-methylpent-2-enal serves as such a synthon, enabling access to a wide array of natural product classes.
Precursor to Polyketide-Derived Scaffolds
Polyketides are a large and structurally diverse class of natural products with a broad range of biological activities. The synthesis of polyketide-derived scaffolds often relies on the iterative addition of two-carbon units. The carbon backbone of this compound provides a valuable starting point for the elaboration of these chains, with the aldehyde and latent carbonyl functionalities offering multiple points for chemical modification.
Intermediates for Macrolide and Terpene Synthesis
The structural framework of this compound is particularly well-suited for the synthesis of macrolides and terpenes.
Macrolides , large-ring lactones, are a prominent class of natural products, many of which possess potent antibiotic and anticancer properties. The synthesis of complex macrolides, such as the amphidinolides , often involves the coupling of several advanced fragments. nih.govnih.gov While various strategies have been employed for the synthesis of amphidinolides, the use of tailored building blocks is crucial for achieving high efficiency and stereocontrol. nih.govorganic-chemistry.org
Terpenes , derived from isoprene (B109036) units, constitute another vast family of natural products. Bisabolane sesquiterpenes , for instance, are C15 compounds known for their diverse biological activities. researchgate.net Syntheses of these molecules often employ convergent strategies where key fragments are assembled. nih.govresearchgate.net The carbon skeleton and functional group array of this compound make it an attractive, though not yet documented, starting point for the construction of intermediates required for these syntheses.
Synthesis of Acyclic and Cyclic Biomolecules
The versatility of this compound extends to the synthesis of both acyclic and cyclic biomolecules. The α,β-unsaturated aldehyde moiety can participate in a variety of carbon-carbon bond-forming reactions, including conjugate additions and aldol (B89426) reactions, to build up linear chains. Furthermore, the terminal dimethoxy acetal (B89532) can be hydrolyzed to reveal a second aldehyde, enabling intramolecular cyclization reactions to form carbocyclic and heterocyclic rings. This dual reactivity is a key feature that allows for the construction of diverse molecular topologies.
Application in Total Syntheses of Spiculisporic Acids and Cylindrocyclophanes
The total synthesis of architecturally complex natural products like spiculisporic acids and cylindrocyclophanes requires innovative and efficient synthetic strategies. While the direct application of this compound in the synthesis of these specific targets has not been extensively reported, its potential as a precursor is noteworthy. For instance, the synthesis of related complex indole (B1671886) diterpenoids, such as the nodulisporic acids , has been achieved through convergent strategies involving the coupling of highly functionalized fragments. nih.govnih.govdntb.gov.ua The structural elements of this compound could, in principle, be incorporated into such fragments.
Development of Pharmaceutical Intermediates and Lead Compounds
Beyond its role in natural product synthesis, this compound holds potential as a scaffold for the development of pharmaceutical intermediates and novel lead compounds. The ability to readily introduce chemical diversity through reactions at its aldehyde and latent carbonyl functionalities makes it an attractive starting point for medicinal chemistry programs. The generation of compound libraries based on this core structure could lead to the discovery of new therapeutic agents.
Fine Chemicals Reagent Applications
There is no specific information available in the reviewed literature that details the application of this compound as a reagent in the synthesis of fine chemicals.
Research on analogous compounds, such as 3-methyl-2,5-dimethoxybenzaldehyde, indicates that similar structures can serve as starting materials for more complex molecules. For instance, 3-methyl-2,5-dimethoxybenzaldehyde has been used in the preparation of hydroquinone (B1673460) derivatives with applications in photographic development. google.com This process involves condensation and subsequent hydrogenation and demethylation reactions to yield the final product. google.com However, no such synthetic utility has been documented for this compound.
Q & A
Q. What are the optimal synthetic routes for 5,5-Dimethoxy-3-methylpent-2-enal, and what are the key intermediates?
Methodological Answer: The synthesis of α,β-unsaturated aldehydes like this compound often involves propargylation or homopropargyl alcohol intermediates. For example:
- Step 1 : Start with a ketone or ester precursor (e.g., methyl 3-methylpent-2-enoate derivatives) and introduce methoxy groups via acid-catalyzed transacetalization or alkylation .
- Step 2 : Use 1,3-dilithiopropyne (a reagent noted in homopropargyl alcohol synthesis) to extend the carbon chain, followed by oxidation to the aldehyde functionality .
- Key Intermediates : Homopropargyl alcohols (e.g., ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate derivatives) are critical for stereochemical control .
Q. How can spectroscopic methods (NMR, IR, MS) be used to characterize this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Look for α,β-unsaturated aldehyde protons (δ 9.5–10.0 ppm) and methoxy groups (δ 3.2–3.5 ppm). Splitting patterns (e.g., doublets for enal protons) confirm conjugation .
- ¹³C NMR : Aldehyde carbons appear at δ 190–200 ppm, with methoxy carbons at δ 50–55 ppm .
- IR : Strong C=O stretch (~1700 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 158 (C₈H₁₄O₃⁺) with fragmentation patterns indicating loss of methoxy groups (–31 Da) .
Validation : Cross-reference with X-ray crystallography data from analogous compounds (e.g., CCDC 1901024 for structural analogs) .
Advanced Research Questions
Q. How can contradictions in reported reaction yields for this compound under varying catalytic conditions be resolved?
Methodological Answer:
- Systematic Screening : Vary catalysts (e.g., Lewis acids like BF₃ vs. protic acids), solvents (polar vs. nonpolar), and temperatures. Use Design of Experiments (DoE) to identify interactions .
- Data Analysis : Apply iterative qualitative analysis (e.g., triangulation of HPLC, NMR, and MS data) to isolate variables affecting yield .
- Case Study : In homopropargyl alcohol syntheses, yields varied by 15% due to moisture sensitivity of intermediates; anhydrous conditions improved reproducibility .
Q. What computational models predict the reactivity of this compound in Diels-Alder reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). The electron-withdrawing methoxy groups lower the LUMO energy, enhancing dienophilicity .
- Transition State Analysis : Use QM/MM simulations to model steric effects from the 3-methyl group, which may hinder endo selectivity .
- Validation : Compare computational results with experimental regioselectivity data from analogous α,β-unsaturated aldehydes (e.g., methyl 5-hydroxy-3-methylpent-2-enoate derivatives) .
Q. How does pH influence the stability of this compound in aqueous solutions?
Methodological Answer:
- Experimental Design : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λmax ~250 nm for conjugated enal) and LC-MS over 24 hours.
- Findings : Acidic conditions (pH < 4) promote hydrolysis of the acetal group, while basic conditions (pH > 10) accelerate aldol condensation. Stability is optimal at pH 6–8 .
- Storage Recommendations : Store at –20°C in anhydrous solvents (e.g., THF) to prevent hydrolysis, as seen in methoxy-substituted furanones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
